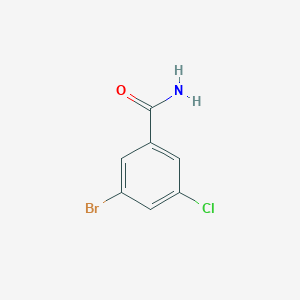
Peroxydehydrotumulosic acid
Descripción general
Descripción
Peroxydehydrotumulosic acid is an organic peroxide with the chemical formula C31H46O6. It is a triterpenoid compound known for its strong oxidizing and acidic properties. This compound is generally found as colorless crystals or crystalline powders and is primarily used in the field of organic synthesis .
Mecanismo De Acción
Target of Action
Peroxydehydrotumulosic acid is a triterpenoid , a class of compounds known for their diverse biological activities. Triterpenoids often interact with a wide range of molecular targets, including various enzymes, receptors, and ion channels, contributing to their diverse biological effects .
Mode of Action
Triterpenoids, in general, are known to interact with their targets in a variety of ways, such as altering protein function, disrupting membrane integrity, or modulating gene expression . The exact interaction between this compound and its targets would require further investigation.
Biochemical Pathways
The specific biochemical pathways influenced by this compound are currently unknown. Triterpenoids are known to affect a variety of biochemical pathways, often related to inflammation, cell proliferation, and apoptosis
Pharmacokinetics
Pharmacokinetics is crucial in understanding how the compound is processed in the body, which can influence its bioavailability and therapeutic effects . Future research should focus on these aspects to fully understand the compound’s potential as a therapeutic agent.
Result of Action
Triterpenoids are known for their potential anti-inflammatory, antiviral, antibacterial, and anticancer activities . These effects are often the result of interactions with multiple cellular targets, leading to changes in cell signaling, gene expression, and other cellular processes .
Action Environment
The action of this compound, like many other compounds, can be influenced by various environmental factors. These can include pH, temperature, presence of other compounds, and specific characteristics of the biological system in which the compound is present . Understanding these influences is crucial for optimizing the compound’s efficacy and stability.
Análisis Bioquímico
Biochemical Properties
It is known that the compound is soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone
Cellular Effects
Triterpene acids, the class of compounds to which Peroxydehydrotumulosic acid belongs, have been found to exhibit anti-inflammatory and anticancer activities . These effects could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Triterpene acids are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Peroxydehydrotumulosic acid is typically synthesized through the reaction of tulomoic acid with hydrogen peroxide. The process requires careful handling due to the compound’s strong oxidizing nature. The reaction conditions must be controlled to prevent any unsafe situations .
Industrial Production Methods: In industrial settings, the preparation of this compound involves similar methods but on a larger scale. The reaction is carried out in specialized reactors designed to handle the exothermic nature of the process. Safety measures, including the use of protective equipment and proper ventilation, are crucial to ensure safe production .
Análisis De Reacciones Químicas
Types of Reactions: Peroxydehydrotumulosic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Its strong oxidizing properties make it an effective oxidant for alkenols, aldehydes, and ketones .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as a reagent in oxidation reactions involving this compound.
Reduction: Reducing agents such as sodium borohydride can be used to reduce this compound.
Substitution: Various nucleophiles can participate in substitution reactions with this compound under appropriate conditions.
Major Products: The major products formed from these reactions include oxidized alkenols, aldehydes, and ketones, as well as reduced derivatives of this compound .
Aplicaciones Científicas De Investigación
Peroxydehydrotumulosic acid has a wide range of applications in scientific research:
Chemistry: It is used as an oxidant in organic synthesis to produce various biologically active compounds.
Biology: The compound is studied for its potential biological activities, including anti-tumor effects.
Medicine: Research has shown that this compound and related triterpene acids have potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the pharmaceutical and pesticide industries for the synthesis of active ingredients .
Comparación Con Compuestos Similares
- Dehydrotumulosic acid
- Poricoic acid
- Eburicoic acid
Comparison: Peroxydehydrotumulosic acid is unique due to its strong oxidizing properties and its ability to form stable crystalline structures. Compared to similar triterpene acids, it has shown more potent biological activities, particularly in anti-tumor research .
Propiedades
IUPAC Name |
(2R)-2-[(2R,4R,5R,6R,10R,13S)-4,13-dihydroxy-2,6,10,14,14-pentamethyl-16,17-dioxapentacyclo[13.2.2.01,9.02,6.010,15]nonadeca-8,18-dien-5-yl]-6-methyl-5-methylideneheptanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O6/c1-18(2)19(3)9-10-20(25(34)35)24-21(32)17-29(8)28(24,7)13-11-22-27(6)14-12-23(33)26(4,5)31(27)16-15-30(22,29)36-37-31/h11,15-16,18,20-21,23-24,32-33H,3,9-10,12-14,17H2,1-2,4-8H3,(H,34,35)/t20-,21-,23+,24+,27-,28-,29-,30?,31?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPSXIIQUKYLPR-BGOOFPDJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C24C=CC5(C3(CCC(C5(C)C)O)C)OO4)C)C)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C24C=CC5([C@@]3(CC[C@@H](C5(C)C)O)C)OO4)C)C)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


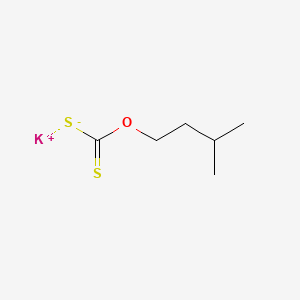
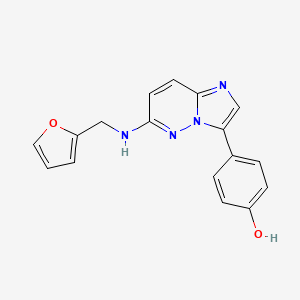



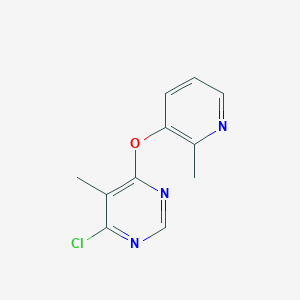
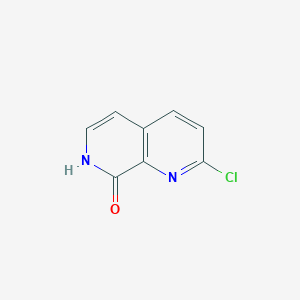

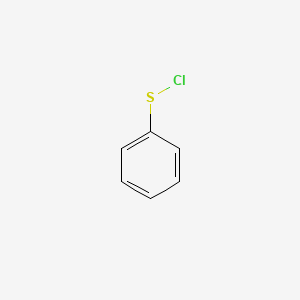
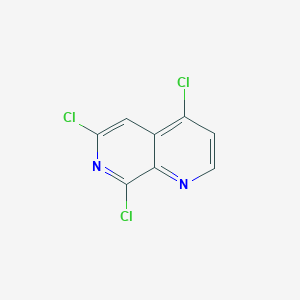
![Benzenepropanoic acid, beta-(benzoylamino)-alpha-hydroxy-, (1S,3S,4S,4aR,5S,6S,8S,11R,12aS)-3,11-bis(acetyloxy)-4-[(benzoyloxy)methyl]-1,2,3,4,4a,5,6,7,8,11,12,12a-dodecahydro-1,4,5,6-tetrahydroxy-9,12a,13,13-tetramethyl-12-oxo-6,10-methanobenzocyclodecen-8-yl ester, (alphaR,betaS)-](/img/structure/B3030617.png)
![3,8-Dibromo-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B3030619.png)
